The Immunogenic Role of CMV pp65 (415-429) Peptide: A Technical Guide for Researchers
The Immunogenic Role of CMV pp65 (415-429) Peptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the function and immunological significance of the Cytomegalovirus (CMV) phosphoprotein 65 (pp65) peptide spanning amino acids 415-429. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the peptide's role as a potent T-cell epitope and offers detailed experimental protocols for its characterization.
Core Function: An Immunodominant T-Cell Epitope
The CMV pp65 protein is a major structural component of the virus and a primary target for the host's cellular immune response.[1][2] Within this protein, the peptide sequence spanning amino acids 415-429 has been identified as an immunodominant epitope, primarily recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA) class I molecule, HLA-B*07.[3][4][5] This recognition is a critical event in the immune surveillance and control of CMV infection.
Upon presentation by an antigen-presenting cell (APC), the pp65 (415-429) peptide, bound to HLA-B*07, is recognized by the T-cell receptor (TCR) on specific CD8+ T cells. This interaction triggers a signaling cascade that leads to T-cell activation, proliferation, and the execution of effector functions, including the release of cytotoxic granules and pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[6] These effector molecules are instrumental in eliminating CMV-infected cells and controlling viral replication.
Quantitative Analysis of T-Cell Responses
The immunogenicity of the CMV pp65 (415-429) peptide can be quantified by measuring the frequency and functional capacity of peptide-specific T cells in CMV-seropositive individuals. The following table summarizes representative quantitative data from studies utilizing Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays.
| Parameter | Assay Type | Cell Type | Result | Reference |
| Frequency of IFN-γ secreting cells | ELISpot | PBMCs | Significant spot formation in HLA-B07 positive donors upon stimulation | [3] |
| Percentage of IFN-γ+ CD8+ T cells | ICS | PBMCs | 0.5% - 2.5% of total CD8+ T cells in HLA-B07 positive individuals | [6] |
| Polyfunctionality of CD8+ T cells | ICS | PBMCs | A significant portion of responding cells produce multiple cytokines (IFN-γ, TNF-α, IL-2) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the CMV pp65 (415-429) peptide's function. Below are standardized protocols for the two most common assays used in this context.
Interferon-Gamma (IFN-γ) ELISpot Assay
This assay quantifies the number of individual T cells that secrete IFN-γ upon stimulation with the pp65 (415-429) peptide.
a. Plate Coating:
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Prepare a sterile 96-well PVDF membrane plate.
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Coat the wells with a capture antibody specific for human IFN-γ (e.g., 1-D1K) at a concentration of 15 µg/mL in sterile phosphate-buffered saline (PBS).
-
Incubate overnight at 4°C.
-
The following day, wash the plate four times with sterile PBS to remove unbound antibody.
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Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 30 minutes at room temperature.
b. Cell Stimulation:
-
Thaw cryopreserved peripheral blood mononuclear cells (PBMCs) from a CMV-seropositive, HLA-B*07 positive donor.
-
Resuspend the cells in complete RPMI medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).
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Add 2 x 10^5 PBMCs to each well of the coated and blocked plate.
-
Add the CMV pp65 (415-429) peptide to the designated wells at a final concentration of 10 µg/mL.
-
Include a negative control (cells with no peptide) and a positive control (cells stimulated with phytohemagglutinin [PHA]).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
c. Detection and Analysis:
-
Wash the plate four times with PBS containing 0.05% Tween 20 (PBS-T).
-
Add a biotinylated detection antibody specific for human IFN-γ (e.g., 7-B6-1) at 1 µg/mL in PBS-T.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with PBS-T.
-
Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
-
Wash the plate four times with PBS-T.
-
Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method allows for the multiparametric characterization of peptide-specific T cells, including their phenotype and the profile of cytokines they produce.
a. Cell Stimulation:
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To 1 x 10^6 PBMCs in a 5 mL polystyrene tube, add the CMV pp65 (415-429) peptide to a final concentration of 10 µg/mL.
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d, each at 1 µg/mL).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to prevent cytokine secretion.
-
Incubate for an additional 5 hours at 37°C.
b. Surface and Intracellular Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers by adding fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
c. Data Acquisition and Analysis:
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Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
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Analyze the data using appropriate software. Gate on live, singlet lymphocytes, then on CD3+ and CD8+ T-cell populations.
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Determine the percentage of CD8+ T cells that are positive for each cytokine in response to peptide stimulation.
Visualizations
To further elucidate the processes described, the following diagrams illustrate the key pathways and workflows.
T-Cell activation by the CMV pp65 (415-429) peptide.
Experimental workflow for immunogenicity assessment.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Robust Production of Cytomegalovirus pp65-Specific T Cells Using a Fully Automated IFN-γ Cytokine Capture System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative dominance of HLA-B*07 restricted CD8+ T-lymphocyte immune responses to human cytomegalovirus pp65 in persons sharing HLA-A*02 and HLA-B*07 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance [frontiersin.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
